molecular formula C15H14O4 B6397873 3-(4-Hydroxymethylphenyl)-2-methoxybenzoic acid CAS No. 1261986-64-4

3-(4-Hydroxymethylphenyl)-2-methoxybenzoic acid

Cat. No.: B6397873
CAS No.: 1261986-64-4
M. Wt: 258.27 g/mol
InChI Key: BSPCFIGZUFXZBM-UHFFFAOYSA-N
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Description

3-(4-Hydroxymethylphenyl)-2-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It features a hydroxymethyl group attached to a phenyl ring, which is further connected to a methoxybenzoic acid moiety

Properties

IUPAC Name

3-[4-(hydroxymethyl)phenyl]-2-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-19-14-12(3-2-4-13(14)15(17)18)11-7-5-10(9-16)6-8-11/h2-8,16H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPCFIGZUFXZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689112
Record name 4'-(Hydroxymethyl)-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261986-64-4
Record name 4'-(Hydroxymethyl)-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Hydroxymethylphenyl)-2-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxymethylphenylboronic acid with 2-methoxybenzoic acid under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate in an organic solvent such as toluene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Hydroxymethylphenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: 3-(4-Carboxyphenyl)-2-methoxybenzoic acid.

    Reduction: 3-(4-Hydroxymethylphenyl)-2-methoxybenzyl alcohol.

    Substitution: 3-(4-Hydroxymethylphenyl)-2-aminobenzoic acid.

Scientific Research Applications

3-(4-Hydroxymethylphenyl)-2-methoxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Hydroxymethylphenyl)-2-methoxybenzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The hydroxymethyl and methoxy groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • 3-(4-Hydroxymethylphenyl)-benzoic acid
  • 3-(4-Methoxyphenyl)-2-methoxybenzoic acid
  • 3-(4-Hydroxyphenyl)-2-methoxybenzoic acid

Comparison: 3-(4-Hydroxymethylphenyl)-2-methoxybenzoic acid is unique due to the presence of both hydroxymethyl and methoxy groups, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles, making it a valuable compound for specific applications .

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